molecular formula C7H11N3O B15272220 2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one

2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B15272220
M. Wt: 153.18 g/mol
InChI Key: RNAHLMQPHIEVPZ-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one is an organic compound with a unique structure that includes a pyrimidinone ring and a methylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a methylamine derivative, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one
  • 2-[2-(Ethylamino)ethyl]-3,4-dihydropyrimidin-4-one
  • 2-[2-(Propylamino)ethyl]-3,4-dihydropyrimidin-4-one

Comparison: Compared to similar compounds, 2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its specific side chain and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O/c1-8-4-2-6-9-5-3-7(11)10-6/h3,5,8H,2,4H2,1H3,(H,9,10,11)

InChI Key

RNAHLMQPHIEVPZ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC=CC(=O)N1

Origin of Product

United States

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